molecular formula C13H16O2 B2521575 (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid CAS No. 2248171-76-6

(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid

Cat. No.: B2521575
CAS No.: 2248171-76-6
M. Wt: 204.269
InChI Key: VSJLCZBQZRQVOO-VIFPVBQESA-N
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Description

(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid is an organic compound with a unique structure that includes a tetrahydronaphthalene moiety attached to a propanoic acid group

Properties

IUPAC Name

(2S)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h6-9H,2-5H2,1H3,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJLCZBQZRQVOO-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCCC2)C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(CCCC2)C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5,6,7,8-tetrahydronaphthalene.

    Functionalization: The tetrahydronaphthalene is then functionalized to introduce the propanoic acid group. This can be achieved through various organic reactions, such as Friedel-Crafts acylation followed by reduction and subsequent carboxylation.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2S)-enantiomer.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

    (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid: The enantiomer of the compound, with potentially different biological activity.

    Naphthalene Derivatives: Compounds with similar naphthalene structures but different functional groups.

    Propanoic Acid Derivatives: Compounds with similar propanoic acid groups but different aromatic moieties.

Uniqueness: (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid is unique due to its specific stereochemistry and the combination of the tetrahydronaphthalene and propanoic acid groups, which confer distinct chemical and biological properties.

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